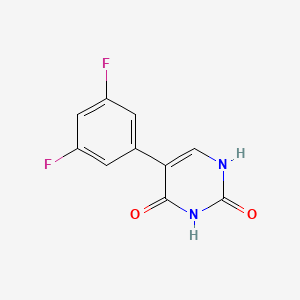
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CFDP-95) is a synthetic, water-soluble compound that has been studied for its potential applications in various scientific fields. It is a member of the pyrimidine family and is composed of two nitrogen-containing rings, a cyano group, and a fluorophenyl group. 5-CFDP-95 has been used in a variety of research applications, including enzymatic studies, drug design, and biochemistry.
科学研究应用
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor to study the activity of enzymes such as cytochrome P450 and glucuronosyltransferase. It has also been used in drug design studies, as it has been found to bind to certain proteins, including the human immunodeficiency virus (HIV) protease. Additionally, 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in biochemistry studies, as it has been found to interact with certain enzymes, such as DNA polymerases, and to inhibit the activity of certain proteins, such as the protein tyrosine kinase.
作用机制
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed that 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% binds to certain proteins and enzymes and inhibits their activity. It is also believed that 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% binds to DNA and can affect the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and glucuronosyltransferase, as well as certain proteins, such as the human immunodeficiency virus (HIV) protease. Additionally, 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to interact with certain enzymes, such as DNA polymerases, and to inhibit the activity of certain proteins, such as the protein tyrosine kinase.
实验室实验的优点和局限性
The advantages of using 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its ability to bind to certain proteins and enzymes, its water solubility, and its low toxicity. Additionally, it is relatively easy to synthesize and is stable in aqueous solutions. However, there are some limitations to using 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. It is not soluble in organic solvents, and it can be difficult to purify the compound. Additionally, it can be difficult to predict the effects of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on certain proteins and enzymes.
未来方向
There are a number of potential future directions for 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to identify more specific targets for 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, as well as to develop more efficient methods for synthesizing and purifying the compound. Additionally, further research could be done to explore the potential applications of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in drug design and drug delivery. Finally, further research could be done to explore the potential therapeutic applications of 5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
合成方法
5-(3-Cyano-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized using a two-step method involving the condensation of 2,4-dihydroxypyrimidine with 3-cyano-2-fluorophenyl bromide. The reaction is carried out in an organic solvent in the presence of a base, such as sodium carbonate or potassium carbonate. The reaction is heated until completion, and the product is then isolated and purified.
属性
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3O2/c12-9-6(4-13)2-1-3-7(9)8-5-14-11(17)15-10(8)16/h1-3,5H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWCJOIICCYCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CNC(=O)NC2=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














